N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide
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Overview
Description
N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide is an intriguing compound known for its complex structure and potential applications in various fields It features a thiophene ring, a piperidine moiety, and an oxadiazole ring, which contribute to its unique chemical behavior and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide typically involves a multi-step process. One possible synthetic route includes:
Formation of the 1,2,4-oxadiazole ring through the reaction of an amidoxime with a suitable acid chloride.
Thiophene ring introduction via a palladium-catalyzed coupling reaction.
Integration of the piperidine moiety through nucleophilic substitution.
Final acetamide formation by acylation of the amino group.
Industrial Production Methods: In an industrial setting, the production process would be scaled up, with careful optimization of reaction conditions to maximize yield and purity. This includes:
Using high-throughput screening for catalyst selection.
Continuous flow reactors for better reaction control.
Implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions:
Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to corresponding alcohols or amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the thiophene and piperidine rings.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkylating agents, and nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions are highly dependent on the specific conditions and reagents used. Common products include:
Sulfoxide and sulfone derivatives from oxidation.
Alcohols and amines from reduction.
Halogenated or alkylated derivatives from substitution reactions.
Scientific Research Applications
N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide has diverse applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential as a biochemical probe to study cellular mechanisms.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide exerts its effects is linked to its interaction with molecular targets:
It may bind to specific enzymes or receptors, modulating their activity.
The oxadiazole and thiophene rings can engage in π-π stacking interactions, influencing binding affinity and specificity.
Its effects on cellular pathways could involve inhibition of certain signaling cascades, leading to therapeutic benefits.
Comparison with Similar Compounds
When compared to other compounds with similar structures, N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide stands out due to:
Structural Uniqueness: : The combination of thiophene, oxadiazole, and piperidine moieties.
Reactivity: : Its ability to undergo a wide range of chemical reactions.
Applications: : Broad scope of scientific research applications.
**N-(2-oxo-2-(3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide
**N-(2-oxo-2-(3-((3-(furanyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide
This compound's unique combination of functional groups and its versatile chemical behavior make it a valuable subject of study across multiple scientific disciplines.
Properties
IUPAC Name |
N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11(21)17-8-15(22)20-5-2-3-12(9-20)7-14-18-16(19-23-14)13-4-6-24-10-13/h4,6,10,12H,2-3,5,7-9H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAVZXHPIDHTHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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